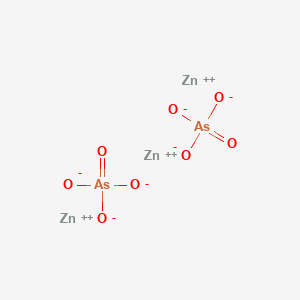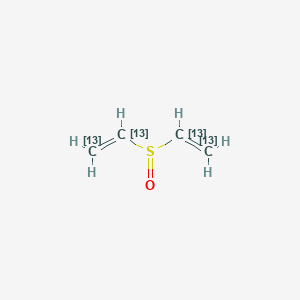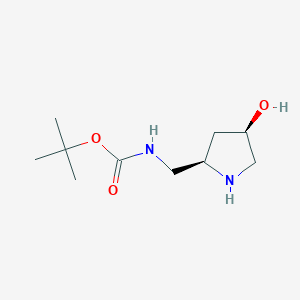
N,N'-bis(1,1-dideuterioethyl)propane-1,3-diamine
Übersicht
Beschreibung
N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its structure. The incorporation of deuterium can influence the compound’s chemical behavior and stability, making it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine typically involves the reaction of deuterated ethylamine with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods: In an industrial setting, the production of N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the increased demand for the compound in various applications. The industrial production methods also include purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of deuterium atoms, which can alter the reaction kinetics and mechanisms.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield deuterated amine oxides, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine has a wide range of scientific research applications In chemistry, it is used as a deuterated reagent for studying reaction mechanisms and kinetics In biology, the compound is utilized in isotope labeling studies to trace metabolic pathways and protein interactionsAdditionally, the compound is used in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological effects. The molecular targets and pathways involved in its action are subjects of ongoing research, with studies focusing on its potential therapeutic applications and effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(1,1-dideuterioethyl)propane-1,3-diamine can be compared with other similar compounds, such as N,N’-bis(ethyl)propane-1,3-diamine and N,N’-bis(methyl)propane-1,3-diamine. The key difference lies in the presence of deuterium atoms, which impart unique properties to the compound. The deuterated version exhibits different chemical behavior, stability, and biological activity compared to its non-deuterated counterparts.
List of Similar Compounds:- N,N’-bis(ethyl)propane-1,3-diamine
- N,N’-bis(methyl)propane-1,3-diamine
- N,N’-bis(isopropyl)propane-1,3-diamine
These similar compounds share a common structural framework but differ in the substituents attached to the nitrogen atoms, leading to variations in their properties and applications.
Eigenschaften
IUPAC Name |
N,N'-bis(1,1-dideuterioethyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-3-8-6-5-7-9-4-2/h8-9H,3-7H2,1-2H3/i3D2,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGHZIEOVULBU-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)NCCCNC([2H])([2H])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745997 | |
| Record name | N~1~,N~3~-Bis[(1,1-~2~H_2_)ethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313734-72-3 | |
| Record name | N~1~,N~3~-Bis[(1,1-~2~H_2_)ethyl]propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1313734-72-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(Chloromethyl)sulfanyl]-2-methoxyethane](/img/structure/B3418872.png)


